Acetovanillone-d3
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Overview
Description
Acetovanillone-d3, also known as 1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3, is a deuterated form of acetovanillone. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the molecular structure, making it useful for various analytical and research applications.
Mechanism of Action
Target of Action
Acetovanillone-d3, also known as Apocynin, primarily targets the NADPH oxidase enzyme . This enzyme plays a crucial role in the immune system, where it reduces O2 to superoxide (O2–•), a reactive oxygen species used to kill bacteria and fungi .
Mode of Action
This compound acts as an inhibitor of NADPH oxidase activity . By inhibiting this enzyme, it effectively prevents the production of the superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
The catabolism of this compound involves a pathway that proceeds via phosphorylation and carboxylation . The kinase, HpeHI, phosphorylates acetovanillone and 4-hydroxyacetophenone . Furthermore, HpeCBA, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 4-phospho-acetovanillone . HpeD then catalyzes the efficient dephosphorylation of the carboxylated products .
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory capabilities . These capabilities are a result of its ability to selectively prevent the formation of free radicals, oxygen ions, and peroxides in the body .
Biochemical Analysis
Biochemical Properties
The Acetovanillone-d3 catabolic system involves a cluster of eight genes up-regulated during growth on this compound and 4-hydroxyacetophenone . The hydroxyphenylethanone (Hpe) pathway proceeds via phosphorylation and carboxylation, before β-elimination yields vanillate from this compound .
Cellular Effects
It is known that this compound interacts with a variety of enzymes and proteins, influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves a series of enzymatic reactions. The kinase, HpeHI, phosphorylates this compound. Furthermore, HpeCBA, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 4-phospho-Acetovanillone-d3 .
Metabolic Pathways
This compound is involved in the hydroxyphenylethanone (Hpe) pathway, which proceeds via phosphorylation and carboxylation, before β-elimination yields vanillate from this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetovanillone-d3 typically involves the deuteration of acetovanillone. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is often catalyzed by a metal catalyst like palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and efficient catalytic systems to ensure complete deuteration. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Acetovanillone-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillic acid-d3.
Reduction: It can be reduced to form 4-hydroxy-3-methoxyphenylethanol-d3.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Vanillic acid-d3.
Reduction: 4-Hydroxy-3-methoxyphenylethanol-d3.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetovanillone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetovanillone and related compounds.
Biology: Employed in metabolic studies to trace the biochemical pathways of acetovanillone in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetovanillone.
Industry: Utilized in the development of new drugs and in the quality control of pharmaceutical products.
Comparison with Similar Compounds
Acetovanillone: The non-deuterated form of Acetovanillone-d3.
Apocynin: Another name for acetovanillone, known for its anti-inflammatory properties.
Vanillin: A structurally related compound with a similar aromatic ring but different functional groups.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms provides a distinct mass difference, allowing for precise quantification and tracing in complex biological and chemical systems. This property sets it apart from its non-deuterated counterparts and other similar compounds.
Properties
CAS No. |
80404-23-5 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1-[4-hydroxy-2-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3/i2D3 |
InChI Key |
XPHIPEXPAGCEBM-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)C(=O)C |
SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC |
Synonyms |
1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3; 4’-Hydroxy-3’-methoxy-ethanone-d3; 2-Methoxy-4-acetylphenol-d3; 3’-Methoxy-4’-hydroxyacetophenone-d3; 4-Acetyl-2-methoxyphenol-d3; 4-Acetylguaiacol-d3; 4-Hydroxy-3-methoxyphenyl-d3 Methyl Ketone; 4’-Hydroxy-3 |
Origin of Product |
United States |
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